molecular formula C8H12O2 B3045306 3-Cyclohexene-1-acetic acid CAS No. 10468-32-3

3-Cyclohexene-1-acetic acid

Cat. No.: B3045306
CAS No.: 10468-32-3
M. Wt: 140.18 g/mol
InChI Key: ZSSAXGUMEUVSOC-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-acetic acid is an organic compound characterized by a cyclohexene ring attached to an acetic acid moiety

Scientific Research Applications

3-Cyclohexene-1-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary targets of 3-Cyclohexene-1-acetic acid are enzymes involved in the esterification and hydrogenation processes . For instance, in the production of cyclohexanol, a key intermediate in the production of ε-caprolactam, this compound interacts with enzymes like E. coli esterase BioH .

Mode of Action

This compound interacts with its targets through esterification and hydrogenation processes . In the esterification process, cyclohexene is esterified with acetic acid to form cyclohexyl acetate . The apparent activation energy for this esterification is 60.0 kJ mol−1, which is lower than that of cyclohexene hydration . In the hydrogenation process, cyclohexyl acetate is converted to cyclohexanol .

Biochemical Pathways

The biochemical pathways affected by this compound involve the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by its hydrogenation to cyclohexanol . This process is part of the cyclohexene esterification–hydrogenation pathway for the production of cyclohexanol . Additionally, cyclohexanecarboxylic acid, a metabolite in the degradation pathway of dodecylcyclohexane, can be further oxidized to muconic acid via 1-cyclohexene-1-carboxylic acid and benzoic acid .

Pharmacokinetics

For instance, the esterification of cyclohexene with acetic acid has been shown to have a high conversion rate .

Result of Action

The result of the action of this compound is the production of cyclohexanol, a key intermediate in the production of ε-caprolactam . This process shows both a high overall atom economy of 99.4% and a much higher catalytic efficiency than the phenol hydrogenation process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the esterification and hydrogenation processes . Moreover, the presence of certain catalysts, such as the La-promoted Cu/ZnO/SiO2 catalyst, can enhance the conversion and selectivity of these reactions .

Safety and Hazards

3-Cyclohexene-1-acetic acid is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of ingestion or inhalation, immediate medical attention is advised .

Future Directions

Future research could focus on improving the synthesis process of 3-Cyclohexene-1-acetic acid. For instance, an increase in the concentration of acetic acid could bring the reaction toward the positive reaction side for this reversible reaction . Additionally, the use of biocatalysis as an alternative route for the synthesis of this compound could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-acetic acid typically involves the esterification of cyclohexene with acetic acid, followed by hydrolysis or hydrogenation. One common method is the esterification of cyclohexene with acetic acid using an acid catalyst such as sulfuric acid or Amberlyst 15. The reaction is carried out at elevated temperatures (333–373 K) to achieve high conversion rates .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The esterification process is optimized for high yield and selectivity, often employing catalysts that can be easily recovered and reused .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexene-1,2-dicarboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogenation of the compound can yield cyclohexane-1-acetic acid.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Cyclohexene-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1-acetic acid.

    Substitution: Various esters and amides depending on the nucleophile used.

Comparison with Similar Compounds

    Cyclohexane-1-acetic acid: Lacks the double bond present in 3-Cyclohexene-1-acetic acid, resulting in different reactivity and applications.

    Cyclohexene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and uses.

Properties

IUPAC Name

2-cyclohex-3-en-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSAXGUMEUVSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507685
Record name (Cyclohex-3-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-32-3
Record name (Cyclohex-3-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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